molecular formula C13H12BrNO2 B5095498 5-bromo-N-(1-phenylethyl)furan-2-carboxamide

5-bromo-N-(1-phenylethyl)furan-2-carboxamide

Cat. No.: B5095498
M. Wt: 294.14 g/mol
InChI Key: BCNJDYPEKPMJHA-UHFFFAOYSA-N
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Description

5-bromo-N-(1-phenylethyl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives. This compound features a furan ring substituted with a bromine atom at the 5-position and a carboxamide group at the 2-position, which is further substituted with a 1-phenylethyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-phenylethyl)furan-2-carboxamide typically involves the following steps:

    Bromination of Furan: The furan ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).

    Formation of Carboxamide: The brominated furan is then reacted with an appropriate carboxylic acid derivative, such as furan-2-carboxylic acid, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the carboxamide intermediate.

    Substitution with 1-phenylethyl Group: The carboxamide intermediate is further reacted with 1-phenylethylamine under suitable conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-phenylethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction Reactions: The furan ring and the carboxamide group can participate in oxidation and reduction reactions, respectively, leading to the formation of various derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols, alkoxides), solvents (e.g., dimethylformamide, tetrahydrofuran), and bases (e.g., sodium hydride, potassium carbonate).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., acetic acid, water).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Substituted furan derivatives with various functional groups.

    Oxidation Reactions: Oxidized derivatives of the furan ring or the carboxamide group.

    Reduction Reactions: Reduced derivatives of the carboxamide group.

Scientific Research Applications

5-bromo-N-(1-phenylethyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(1-phenylethyl)thiophene-2-carboxamide: Similar structure with a thiophene ring instead of a furan ring.

    5-chloro-N-(1-phenylethyl)furan-2-carboxamide: Similar structure with a chlorine atom instead of a bromine atom.

    5-bromo-N-(1-phenylethyl)pyrrole-2-carboxamide: Similar structure with a pyrrole ring instead of a furan ring.

Uniqueness

5-bromo-N-(1-phenylethyl)furan-2-carboxamide is unique due to the combination of the furan ring, bromine atom, and 1-phenylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic development.

Properties

IUPAC Name

5-bromo-N-(1-phenylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-9(10-5-3-2-4-6-10)15-13(16)11-7-8-12(14)17-11/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNJDYPEKPMJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329593
Record name 5-bromo-N-(1-phenylethyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805631
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313517-19-0
Record name 5-bromo-N-(1-phenylethyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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